molecular formula C21H22FN3O3 B4592192 [4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B4592192
M. Wt: 383.4 g/mol
InChI Key: LTIPTPJAOJDIGE-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-dihydro-oxazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The methoxyphenyl-dihydro-oxazole moiety is then synthesized separately and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods like chromatography and recrystallization is essential to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone stands out due to its unique combination of a piperazine ring, fluorophenyl group, and methoxyphenyl-dihydro-oxazole moiety

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-27-18-4-2-3-15(13-18)19-14-20(28-23-19)21(26)25-11-9-24(10-12-25)17-7-5-16(22)6-8-17/h2-8,13,20H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIPTPJAOJDIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

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